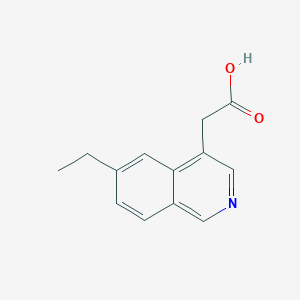
2-(6-Ethylisoquinolin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Ethylisoquinolin-4-yl)acetic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Ethylisoquinolin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-ethylisoquinoline, which can be obtained through the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Alkylation: The 6-ethylisoquinoline is then subjected to alkylation using a suitable alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Carboxylation: The alkylated product is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-Ethylisoquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
2-(6-Ethylisoquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Ethylisoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
- 2-(6-Methylisoquinolin-4-yl)acetic acid
- 2-(6-Propylisoquinolin-4-yl)acetic acid
- 2-(6-Butylisoquinolin-4-yl)acetic acid
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the isoquinoline ring.
- Biological Activity: The biological activity of these compounds may vary depending on the alkyl chain length, which can influence their interaction with molecular targets.
- Uniqueness: 2-(6-Ethylisoquinolin-4-yl)acetic acid is unique due to its specific alkyl chain length, which may confer distinct biological properties compared to its analogs.
Propiedades
Número CAS |
756809-77-5 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-(6-ethylisoquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-9-3-4-10-7-14-8-11(6-13(15)16)12(10)5-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
Clave InChI |
FZGZWOKVPBYUCU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=NC=C2C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


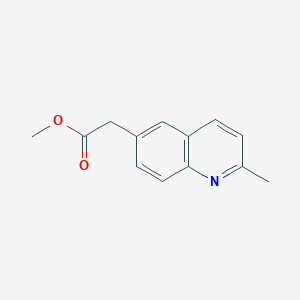
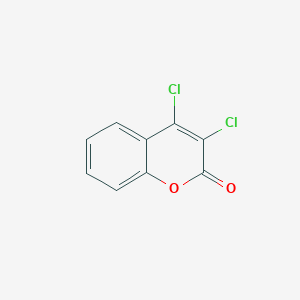
![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)

![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)
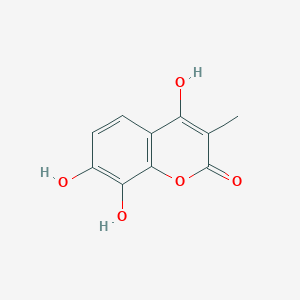

![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
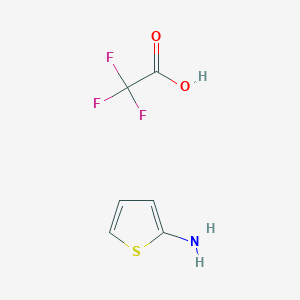
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
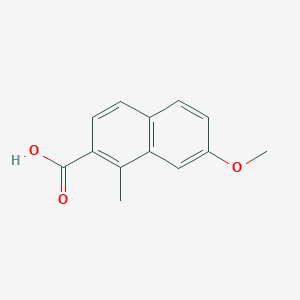
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

